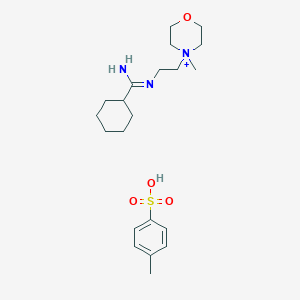
Cmc-cdi
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cmc-cdi, also known as this compound, is a useful research compound. Its molecular formula is C21H36N3O4S+ and its molecular weight is 426.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Carbodiimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Drug Delivery Systems
CMC-CDI is increasingly recognized for its potential in drug delivery systems. The ability of CMC to form hydrogels allows for controlled drug release, enhancing therapeutic efficacy while minimizing side effects.
- Photothermal Therapy : CMC-polydopamine-NaI hydrogels have been developed for anti-tumor applications. These gels utilize photothermal therapy (PTT) and photodynamic therapy (PDT) to target tumors effectively. The incorporation of sodium periodate promotes gel formation and enhances imaging capabilities during treatment monitoring .
- Antimicrobial Properties : CMC-based hydrogels have shown promising results in antimicrobial applications. For instance, hydrogels synthesized through Schiff-base reactions demonstrated effective antibacterial activity, making them suitable for wound dressings .
Table 1: Summary of Biomedical Applications of this compound
Environmental Applications
2.1 Water Treatment Technologies
Capacitive deionization (CDI) technology has emerged as a promising method for water treatment, utilizing CMC as a key component in the process. CDI is effective for desalination and removal of contaminants from water.
- Heavy Metal Removal : Recent studies have demonstrated that CMC can enhance the efficiency of CDI systems in removing heavy metals from wastewater. The use of CMC-modified electrodes improves ion capture rates significantly .
- Water Softening : The application of CDI technology for water softening has been explored extensively. Research indicates that integrating CMC into CDI systems can optimize the removal of hardness ions from water, leading to better quality water for industrial and domestic use .
Table 2: Summary of Environmental Applications of this compound
Future Directions and Research Opportunities
The versatility of this compound opens numerous avenues for future research. Areas of interest include:
- Biodegradable Drug Carriers : Further exploration into biodegradable hydrogels that can provide targeted drug delivery with minimal side effects is essential.
- Advanced Water Treatment Solutions : Investigating new formulations of CMC for enhanced performance in various water treatment technologies could lead to more sustainable practices.
- Integration with Nanotechnology : Combining CMC with nanomaterials may enhance its properties and broaden its applications in both biomedical and environmental fields.
Propiedades
Número CAS |
118845-97-9 |
|---|---|
Fórmula molecular |
C21H36N3O4S+ |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1; |
Clave InChI |
GWYOLUOGOHTLCQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
Sinónimos |
1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate CMC-CDI N-cyclohexyl-N'-2-morpholinoethyl-carbodiimide-methyl-4-toluolsulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















